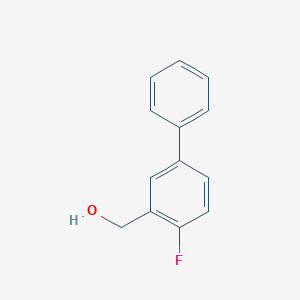![molecular formula C25H30NOPS B14756932 [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is particularly valuable in the field of organic chemistry for its ability to induce chirality in various chemical reactions, making it a crucial component in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral amine and the diphenylphosphino compound.
Formation of the Sulfinamide: The chiral amine is reacted with a sulfinyl chloride under controlled conditions to form the sulfinamide.
Phosphine Addition: The diphenylphosphino group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the reactions in a controlled environment.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the enantiomeric purity and chemical stability of the compound through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The phosphine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Produced via reduction reactions.
Substituted Phosphines: Resulting from substitution reactions.
Scientific Research Applications
[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drugs that require high enantiomeric purity.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide exerts its effects involves:
Chiral Induction: The compound induces chirality in the substrate through its chiral center.
Coordination Chemistry: The diphenylphosphino group coordinates with metal catalysts, facilitating various catalytic cycles.
Molecular Targets: The compound targets specific substrates, enabling selective reactions.
Comparison with Similar Compounds
Similar Compounds
- [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfonamide
- [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinylamine
Uniqueness
[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its specific chiral configuration and the presence of both the diphenylphosphino and sulfinamide groups. This combination allows for highly selective and efficient asymmetric synthesis, making it a valuable tool in the production of enantiomerically pure compounds.
Properties
Molecular Formula |
C25H30NOPS |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(R)-N-[(1R)-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H30NOPS/c1-20(26(5)29(27)25(2,3)4)23-18-12-13-19-24(23)28(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-20H,1-5H3/t20-,29-/m1/s1 |
InChI Key |
LXWTWAWYYSDHRN-ACSYHNTCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)[S@](=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)
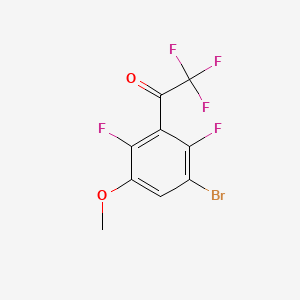
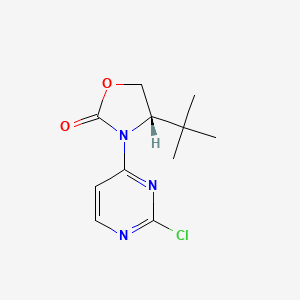

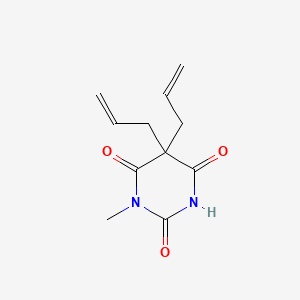
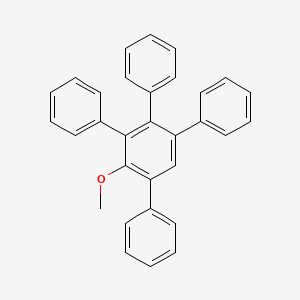
![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)
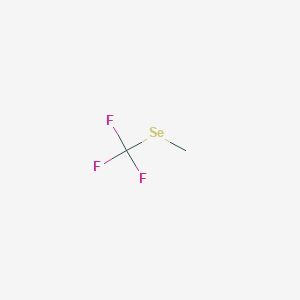
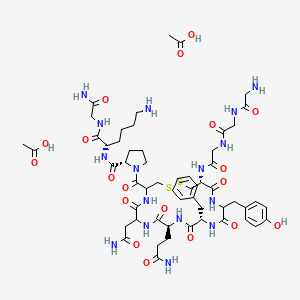
![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
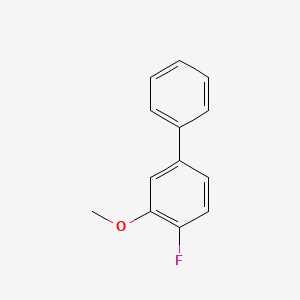
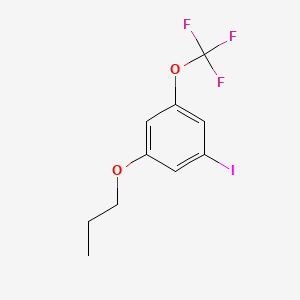
![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)
